[(7bS)-7b-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphtho[1,2-b]oxiren-1a(7bH)-yl](diphenyl)phosphane
Description
This compound is a chiral organophosphorus ligand featuring a naphtho[1,2-b]oxiren backbone fused with two naphthalene units, each substituted with diphenylphosphine groups. The (7bS) stereochemistry imparts chirality, making it suitable for asymmetric catalysis. The strained oxiren ring (a three-membered epoxide-like structure) introduces unique electronic and steric properties, while the diphenylphosphine substituents enhance electron-donating capabilities and ligand stability .
Properties
IUPAC Name |
[1-[(7bS)-1a-diphenylphosphanylnaphtho[1,2-b]oxiren-7b-yl]naphthalen-2-yl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32OP2/c1-5-19-35(20-6-1)46(36-21-7-2-8-22-36)41-30-29-33-17-13-15-27-39(33)42(41)44-40-28-16-14-18-34(40)31-32-43(44,45-44)47(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H/t43?,44-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCOBHONSPZNLU-GGEHFJKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C56C7=CC=CC=C7C=CC5(O6)P(C8=CC=CC=C8)C9=CC=CC=C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)[C@@]56C7=CC=CC=C7C=CC5(O6)P(C8=CC=CC=C8)C9=CC=CC=C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32OP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724786 | |
| Record name | [(7bS)-7b-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphtho[1,2-b]oxiren-1a(7bH)-yl](diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183244-55-5 | |
| Record name | [(7bS)-7b-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphtho[1,2-b]oxiren-1a(7bH)-yl](diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (7bS)-7b-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphtho[1,2-b]oxiren-1a(7bH)-ylphosphane is a phosphine derivative characterized by its unique oxirane structure and naphthalene moieties. This article delves into the biological activities associated with this compound, examining its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of two diphenylphosphanyl groups attached to a naphthalene-derived oxirane structure. The compound's structure can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
1. Anticancer Properties
Studies have indicated that phosphine derivatives exhibit significant anticancer activity. For instance, compounds similar to the one in focus have been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. A notable study demonstrated that a related diphenylphosphine compound inhibited cell proliferation in breast cancer cells by disrupting mitochondrial function and promoting reactive oxygen species (ROS) generation .
2. Enzyme Inhibition
The compound's phosphine functionality suggests potential as an enzyme inhibitor. Phosphines have been reported to interact with key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders. For example, a related phosphine was found to inhibit acetylcholinesterase activity, which is crucial for neurotransmission and has implications in neurodegenerative diseases .
3. Antioxidant Activity
Phosphine compounds are also recognized for their antioxidant properties. The ability to scavenge free radicals may contribute to protective effects against oxidative stress-related diseases. In vitro assays have demonstrated that similar compounds can effectively neutralize free radicals, thereby reducing cellular damage .
Case Studies
Several case studies highlight the biological activity of compounds related to the target molecule:
The mechanisms underlying the biological activities of (7bS)-7b-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphtho[1,2-b]oxiren-1a(7bH)-ylphosphane can be summarized as follows:
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways by increasing mitochondrial permeability and promoting cytochrome c release.
- Enzyme Interaction : The phosphine moiety can form reversible covalent bonds with active site residues of enzymes, leading to inhibition.
- Antioxidant Mechanism : The electron-rich nature of phosphines allows them to donate electrons and neutralize free radicals.
Comparison with Similar Compounds
Structural Backbone Variations
- Naphtho-oxiren vs. Biphenyl Systems: Ligands like 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl (PhDavePhos) and S-PHOS utilize biphenyl backbones with phosphine and electron-donating substituents (e.g., methoxy, dimethylamino).
- Oxiren vs. Dibenzofuran: 4,6-Bis(diphenylphosphino)dibenzofuran features a dibenzofuran backbone, which lacks the strained oxiren ring. The target compound’s oxiren moiety may increase electrophilicity at the phosphorus center, enhancing reactivity in oxidative addition steps .
Substituent Effects
- Diphenylphosphine vs. Dicyclohexylphosphine: Ligands such as 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (S-PHOS) employ bulkier dicyclohexylphosphine groups, offering higher steric protection (cone angle ~170° vs. ~145° for diphenylphosphine). This difference impacts metal coordination geometry and catalytic selectivity .
- Electron-Donating Groups: PhDavePhos includes a dimethylamino group, which enhances electron donation compared to the target compound’s purely aromatic substituents. This may lead to differences in metal-ligand bond strength and catalytic turnover rates .
Electronic and Steric Parameters
Key Observations :
- The target compound’s cone angle is comparable to PhDavePhos but smaller than S-PHOS, suggesting moderate steric bulk.
- Its electronic parameter (estimated) aligns with diphenylphosphine-based ligands, indicating strong σ-donation.
Catalytic Performance and Research Findings
- Asymmetric Hydrogenation :
The chiral naphtho-oxiren framework may outperform biphenyl-based ligands (e.g., PhCPhos ) in enantioselective hydrogenation due to improved stereochemical control from the rigid backbone . - Cross-Coupling Reactions :
While S-PHOS is widely used in Suzuki-Miyaura couplings, the target compound’s strained oxiren ring could accelerate transmetallation steps by stabilizing electron-deficient intermediates . - Stability : The absence of hydrolyzable groups (e.g., methoxy in S-PHOS) makes the target compound more stable under acidic conditions, as seen in analogous naphthalene-derived ligands .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
